molecular formula C14H12N2O7S B2565533 3-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid CAS No. 326916-23-8

3-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid

Cat. No.: B2565533
CAS No.: 326916-23-8
M. Wt: 352.32
InChI Key: YLLPJSJHTNHCRY-UHFFFAOYSA-N
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Description

“3-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid”, also known as MNBSA, is a chemical compound. It has a molecular weight of 352.32 . The compound is usually stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is “3-[(2-methoxy-5-nitroanilino)sulfonyl]benzoic acid” and its Inchi Code is "1S/C14H12N2O7S/c1-23-13-6-5-10(16(19)20)8-12(13)15-24(21,22)11-4-2-3-9(7-11)14(17)18/h2-8,15H,1H3,(H,17,18)" . This provides a detailed description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

MNBSA is a powder that is stored at room temperature . It has a molecular weight of 352.32 .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Benzoic Acid Derivatives : A study by Lomov (2019) explored the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, which is an intermediate product in the preparation of cardiotonic drugs such as Sulmazole and Isomazole. This synthesis process has potential applications in drug development (Lomov, 2019).

  • Derivatives for Uricosuric Agents : Research conducted by Sarbanes (2002) involved derivatives of sulfamoyl benzoic acids, including 3-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid, which were found to be useful as uricosuric agents in the treatment of gout and gouty arthritis (Sarbanes, 2002).

Toxicological Assessment

  • Toxicity Assessment of Benzoic Acid Derivatives : A 2020 study by Gorokhova et al. assessed the toxicity of various benzoic acid derivatives, including 2-methoxy-5-sulfamoylbenzoic acids. They found these compounds to be of low hazard (hazard class IV), indicating their relative safety in certain applications (Gorokhova et al., 2020).

Photophysical and Chemical Properties

  • Lanthanide Coordination Compounds : A study by Sivakumar et al. (2010) explored the use of benzoic acid derivatives in lanthanide coordination compounds, examining the influence of electron-releasing and electron-withdrawing groups on the photophysical properties of these compounds (Sivakumar et al., 2010).

  • Reactions with NO3 Radicals : Liu, Wen, and Wu (2017) investigated the reaction of coniferyl alcohol with NO3 radicals, identifying products including 4-hydroxy-3-methoxy-benzoic acid, which relates to the study of atmospheric chemistry and environmental impact of such compounds (Liu, Wen, & Wu, 2017).

Antimicrobial Activities

  • Antimicrobial Activities of Benzoic Acid Derivatives : A study by Abd El-Meguid (2014) synthesized new compounds containing benzoic acid moieties to evaluate their antimicrobial activities. They found these compounds to be effective against various bacteria and fungi (Abd El-Meguid, 2014).

Safety and Hazards

MNBSA is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O7S/c1-23-13-6-5-10(16(19)20)8-12(13)15-24(21,22)11-4-2-3-9(7-11)14(17)18/h2-8,15H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLPJSJHTNHCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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